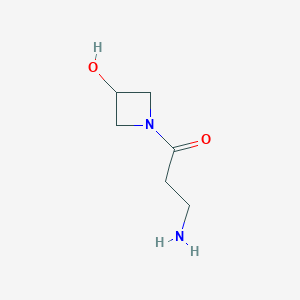

3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c7-2-1-6(10)8-3-5(9)4-8/h5,9H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXWISQYTNLGJFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201247087 | |

| Record name | 3-Amino-1-(3-hydroxy-1-azetidinyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201247087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219979-29-9 | |

| Record name | 3-Amino-1-(3-hydroxy-1-azetidinyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219979-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-1-(3-hydroxy-1-azetidinyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201247087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one: A Versatile Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development. We will delve into its chemical properties, potential synthetic pathways, and prospective applications, grounding our discussion in the context of its constituent moieties: the strained 3-hydroxyazetidine ring and the versatile β-amino amide functionality.

Introduction: The Convergence of Strained Heterocycles and Privileged Scaffolds

The quest for novel therapeutic agents is intrinsically linked to the exploration of new chemical space. Small molecules that present unique three-dimensional arrangements and reactive functionalities are the lifeblood of medicinal chemistry. 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one (Figure 1) is one such molecule, embodying the strategic combination of a strained heterocyclic system with a biologically relevant pharmacophore.

The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts a degree of conformational rigidity that is highly sought after in drug design.[1] This structural constraint can lead to enhanced binding affinity and selectivity for biological targets. The hydroxyl group at the 3-position provides a crucial handle for further functionalization and can participate in hydrogen bonding interactions within a receptor's active site.[2]

Furthermore, the β-amino amide substructure is a "privileged" motif, frequently found in biologically active compounds and natural products.[3][4] This framework serves as a versatile scaffold for the development of a wide array of therapeutic agents, including those with potential anticancer and anti-inflammatory properties.[1]

This guide will, therefore, not only detail the known and predicted properties of the title compound but also provide the scientific rationale for its importance as a building block in the synthesis of next-generation pharmaceuticals.

Figure 1: Chemical Structure of 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one.

Physicochemical Properties: A Computational Overview

| Property | Predicted Value | Data Source |

| Molecular Formula | C₆H₁₂N₂O₂ | PubChem |

| Molecular Weight | 144.17 g/mol | PubChem |

| IUPAC Name | 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one | PubChem |

| CAS Number | 1219979-29-9 | PubChem |

| XLogP3 | -2.1 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 66.6 Ų | PubChem |

| Heavy Atom Count | 10 | PubChem |

| Formal Charge | 0 | PubChem |

Interpretation for the Medicinal Chemist:

-

The low predicted XLogP3 value suggests that the compound is likely to be highly polar and possess good aqueous solubility. This is a desirable characteristic for parenteral drug formulations.

-

The presence of both hydrogen bond donors and acceptors indicates the potential for strong interactions with biological targets.

-

A low rotatable bond count is indicative of a degree of conformational rigidity, which can be advantageous for target binding.

-

The topological polar surface area (TPSA) is within a range often associated with good oral bioavailability, should the molecule be part of a larger drug candidate designed for that route of administration.

Synthesis Strategy: A Plausible Route from Available Precursors

A specific, experimentally validated synthesis for 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one is not yet published in peer-reviewed literature. However, based on established organic chemistry principles, a robust synthetic route can be proposed. The key starting material for this synthesis is 3-hydroxyazetidine hydrochloride, a commercially available building block.[2][6][7] The synthesis would likely proceed via an amide coupling reaction.

Proposed Synthetic Pathway

Figure 2: Proposed synthetic pathway for 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Amide Coupling

-

Reactant Preparation: To a solution of N-Boc-β-alanine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent such as HATU (1.1 eq) or HBTU (1.1 eq).

-

Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Amine Addition: Add 3-hydroxyazetidine hydrochloride (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.2 eq) to the reaction mixture. The base is crucial to neutralize the hydrochloride salt and the acid formed during the coupling reaction.

-

Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N-Boc-3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one.

Step 2: Boc Deprotection

-

Deprotection: Dissolve the purified N-Boc protected intermediate in a suitable solvent such as DCM. Add an excess of a strong acid, typically trifluoroacetic acid (TFA) (5-10 eq).

-

Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

-

Isolation: Once the reaction is complete, remove the solvent and excess acid under reduced pressure. The resulting residue can be triturated with diethyl ether to precipitate the product as a salt. Further purification, if necessary, can be achieved by recrystallization or preparative HPLC.

Potential Applications in Drug Discovery

The structural features of 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one suggest its utility as a scaffold or intermediate in the synthesis of a variety of potential therapeutic agents.

As a Scaffold for Novel Therapeutics

The primary amine and the secondary alcohol provide two distinct points for further chemical modification, allowing for the generation of diverse chemical libraries. The rigid azetidine core can serve as a central scaffold to orient these appended functionalities in a defined three-dimensional space, which is critical for optimizing interactions with biological targets.

In the Synthesis of Bioactive Peptidomimetics

The β-amino acid-like structure of the molecule makes it an attractive building block for the synthesis of peptidomimetics. Incorporation of this moiety into peptide sequences can enhance metabolic stability by introducing non-natural linkages that are resistant to enzymatic degradation.

As a Precursor for Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core. The 3-hydroxyazetidine moiety could serve as a novel scaffold for the design of inhibitors targeting various kinases implicated in cancer and inflammatory diseases.

Conclusion and Future Perspectives

3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one is a promising, yet underexplored, chemical entity with significant potential in the field of drug discovery. Its unique combination of a strained heterocyclic ring and a versatile β-amino amide functional group makes it an attractive building block for the synthesis of novel therapeutic agents. While experimental data on this specific molecule is currently limited, this guide has provided a comprehensive overview of its predicted properties, a plausible synthetic route, and its potential applications.

Further research is warranted to experimentally validate the predicted properties and to explore the full potential of this molecule in medicinal chemistry. The synthesis and biological evaluation of libraries based on this scaffold could lead to the discovery of new drug candidates with improved efficacy and safety profiles.

References

-

ResearchGate. (2025). Synthesis and biological activity of 1-aminoindan-1, 3-dicarboxylic acid, a benzo-analogue of (1S, 3R)-ACPD. [Link]

-

MDPI. (2023). Biological Activity of Hexaazaisowurtzitane Derivatives. [Link]

-

Vertex AI Search. (n.d.). Understanding the Applications of 3-Hydroxyazetidine Hydrochloride in Drug Discovery. [Link]

- Google Patents. (n.d.). CN103319354A - Synthesis method of 3-amino-1,2-propanediol.

-

Chem-Impex. (n.d.). 3-Hydroxyazetidine hydrochloride. [Link]

-

PMC. (n.d.). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. [Link]

-

PubMed. (n.d.). Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation. [Link]

-

ResearchGate. (2025). 3-Amino-1-hydroxyacetone. [Link]

-

PubChem. (n.d.). 3-Amino-1-(3-hydroxy-1-azetidinyl)-1-propanone. [Link]

-

Chem-Impex. (n.d.). (S)-3-Amino-1,2-propanediol. [Link]

-

Royal Society of Chemistry. (n.d.). β-Amino amide based covalent adaptable networks with high dimensional stability. [Link]

-

CAS. (n.d.). CAS Patents. [Link]

-

PubMed. (n.d.). Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. [Link]

- Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.

-

PubMed. (n.d.). Modular enantioselective access to β-amino amides by Brønsted acid-catalysed multicomponent reactions. [Link]

-

Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. [Link]

-

ResearchGate. (n.d.). Research status of β-amino amides and our design blueprint. [Link]

-

Borregaard. (n.d.). 3-AMINO-1,2- PROPANEDIOL (APD). [Link]

-

ACS Publications. (n.d.). Direct Synthesis of β-Aminoketones from Amides via Novel Sequential Nucleophilic Substitution/Michael Reaction. [Link]

Sources

- 1. 1-(3-Aminoazetidin-1-yl)propan-1-one|CAS 1339189-44-4 [benchchem.com]

- 2. CAS 18621-18-6: 3-Hydroxyazetidine hydrochloride [cymitquimica.com]

- 3. Modular enantioselective access to β-amino amides by Brønsted acid-catalysed multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3-Amino-1-(3-hydroxy-1-azetidinyl)-1-propanone | C6H12N2O2 | CID 53409663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

"3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one" structure elucidation

Executive Summary

This technical guide provides a comprehensive framework for the structural elucidation of 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one (CAS 1219979-29-9). This molecule serves as a critical bifunctional linker in medicinal chemistry, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and peptide mimetics.

The molecule consists of a

Structural Analysis & Synthetic Context

Understanding the synthetic origin is a prerequisite for accurate impurity profiling. This compound is typically synthesized via the amide coupling of N-Boc-

-

Chemical Formula:

[1] -

Molecular Weight: 144.17 g/mol

-

Key Structural Features:

-

Azetidine Ring: A strained 4-membered nitrogen heterocycle.

-

Secondary Alcohol: Positioned at C3 of the ring.

-

Primary Amine: Terminal group on the propyl chain (typically isolated as HCl salt).

-

Amide Bond: Connects the linker to the ring; source of rotameric complexity.

-

Common Impurities:

-

Residual N-Boc protected intermediate.

- -alanine homodimers.

-

Ring-opened hydrolysis products (3-aminopropyl esters).

Analytical Workflow

The following flowchart illustrates the logical progression for full structure validation.

Figure 1: Step-wise analytical workflow for structural confirmation.

Mass Spectrometry (HRMS)

Mass spectrometry provides the first line of evidence for the molecular formula.

Protocol: Dissolve 0.1 mg of the sample in Methanol/Water (50:50) + 0.1% Formic Acid. Inject via Direct Infusion or UHPLC into a Q-TOF or Orbitrap mass spectrometer.

Data Interpretation:

| Parameter | Expected Value | Interpretation |

| Ionization Mode | ESI (+) | Protonated molecular ion formation. |

| [M+H]⁺ | 145.0972 m/z | Matches |

| [M+Na]⁺ | 167.0791 m/z | Sodium adduct confirmation. |

| Fragment 1 | 127.08 m/z | Loss of |

| Fragment 2 | 72.04 m/z | Azetidinium ion (Ring cleavage). |

Mechanistic Insight: The loss of water is characteristic of the secondary alcohol. If the mass spectrum shows a peak at 145 but lacks the water loss fragment in MS/MS, suspect the isomeric structure where the oxygen is ether-linked or misplaced.

NMR Spectroscopy (The Core Elucidation)

This is the most critical section. The amide bond creates rotamers (cis/trans isomers) observable in NMR at room temperature. The azetidine ring protons will appear as two distinct sets of signals due to the slow rotation of the

Protocol:

-

Solvent: DMSO-d6 (preferred for OH/NH detection) or

(for clear aliphatic signals). -

Concentration: 10 mg in 0.6 mL.

-

Temperature: 298 K (Standard). Note: Heating to 350 K may coalesce rotamers.

1H NMR Assignment (Predicted in DMSO-d6)

| Position | Type | Shift ( | Multiplicity | Integration | Assignment Logic |

| OH | Alcohol | 5.60 | Broad s/d | 1H | Exchangeable; disappears in |

| NH₂ | Amine | 7.80 | Broad s | 2-3H | Broad signal if HCl salt ( |

| H-3' | Azetidine CH | 4.45 | Multiplet | 1H | Deshielded by geminal -OH. |

| H-2'/H-4' | Azetidine | 3.60 – 4.30 | Multiplets | 4H | Complex region. Split into 4 distinct environments due to ring puckering and amide rotamers. |

| H-3 | 2.95 | Triplet/Broad | 2H | Adjacent to | |

| H-2 | 2.35 | Triplet | 2H | Adjacent to Carbonyl ( |

Critical Technical Note (Rotamerism):

You will likely observe the azetidine

-

Validation: Run a Variable Temperature (VT) NMR. At 80°C, these multiplets should simplify/coalesce as rotation speeds up.

2D NMR Connectivity Strategy

To definitively prove the structure, use the following correlations:

Figure 2: Key COSY (through-bond H-H) and HMBC (long-range H-C) correlations.

-

COSY: Confirms the

chain and the -

HMBC: The "Smoking Gun" is the correlation from the Azetidine

protons AND the

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy confirms the functional group environment.

-

3200–3400 cm⁻¹ (Broad): Overlapping O-H (alcohol) and N-H (amine) stretches.

-

1630–1650 cm⁻¹ (Strong): Amide I band (

stretch). This is lower than a ketone/ester due to resonance with the azetidine nitrogen. -

1550 cm⁻¹: N-H bending (if primary amine is prominent).

-

1100–1150 cm⁻¹: C-O stretch (secondary alcohol).

Quality Control Protocol

For batch release or experimental validation, the following purity criteria must be met:

-

HPLC Purity: >95% (UV at 210 nm). Note: The molecule has low UV absorbance; detection at 205-210 nm or using an ELSD/CAD detector is recommended.

-

Residual Solvents: NMR check for Methanol/DCM/Ethyl Acetate.

-

Chloride Content: If supplied as HCl salt, perform silver nitrate titration or Ion Chromatography to confirm 1:1 stoichiometry.

References

-

PubChem. (2025). 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one (Compound).[1][2][3] National Library of Medicine. [Link]

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. (General reference for Azetidine ring strain effects on NMR).

- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Reference for Amide Rotamerism).

Sources

"3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one" molecular weight

An In-Depth Technical Guide to 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one

Introduction

3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one is a fascinating small molecule that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structure, which incorporates a strained 3-hydroxyazetidine ring coupled with a flexible aminopropanoyl side chain, presents a versatile scaffold for the synthesis of novel therapeutic agents. The presence of both hydrogen bond donors and acceptors, along with its relatively low molecular weight, positions this compound as an attractive starting point for the design of molecules with desirable pharmacokinetic properties.

This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one, covering its chemical and physical properties, a proposed synthetic route, and its potential applications in the ongoing quest for new and effective therapeutics.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in research and development. The key properties of 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one are summarized in the table below, with data primarily sourced from the PubChem database.[1]

| Property | Value | Source |

| Molecular Formula | C₆H₁₂N₂O₂ | PubChem[1] |

| Molecular Weight | 144.17 g/mol | PubChem[1] |

| IUPAC Name | 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one | PubChem[1] |

| CAS Number | 1219979-29-9 | PubChem[1] |

| Canonical SMILES | C1C(CN1C(=O)CCN)O | PubChem[1] |

| InChI | InChI=1S/C6H12N2O2/c7-2-1-6(10)8-3-5(9)4-8/h5,9H,1-4,7H2 | PubChem[1] |

| XLogP3 | -2.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Synthesis and Purification

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-Boc-β-alanine

-

Dissolve β-alanine in a suitable solvent such as dichloromethane.

-

Add a base, for example, triethylamine (Et₃N), to the solution.

-

Slowly add di-tert-butyl dicarbonate (Boc anhydride) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-β-alanine.

Step 2: Acylation of 3-hydroxyazetidine

-

Dissolve N-Boc-β-alanine in an anhydrous solvent like N,N-dimethylformamide (DMF).

-

Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

-

Add 3-hydroxyazetidine to the reaction mixture.

-

Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

-

Work up the reaction by adding water and extracting the protected intermediate with a suitable organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Step 3: Deprotection to Yield the Final Product

-

Dissolve the protected intermediate in dichloromethane.

-

Add a deprotecting agent, such as trifluoroacetic acid (TFA), dropwise at 0 °C.

-

Stir the reaction at room temperature for a few hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

Step 4: Purification

-

Purify the crude product using column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one.

Potential Applications and Biological Activity

While direct biological activity data for 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one is limited, the structural motifs present in the molecule are found in numerous biologically active compounds. The azetidine ring, in particular, is a valuable scaffold in medicinal chemistry.

Derivatives of the closely related 1-(3-aminoazetidin-1-yl)propan-1-one have shown promise in oncology.[2] Studies have indicated that certain azetidine derivatives can exhibit significant anticancer activity and selectivity against human cancer cell lines.[2] Furthermore, related compounds have been investigated as inhibitors of enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory applications.[2]

The constrained nature of the azetidine ring can be advantageous for optimizing physicochemical properties, which may lead to improved penetration of the blood-brain barrier, making such scaffolds interesting for targeting the central nervous system (CNS).[2]

Hypothetical Mechanism of Action in Oncology

Given the potential of related compounds in cancer therapy, it is plausible that derivatives of 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one could be designed to target key signaling pathways implicated in cancer progression. For instance, they could be developed as inhibitors of protein kinases, which are often dysregulated in cancer.

Caption: Hypothetical inhibition of a cancer-related kinase cascade by a derivative of 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one.

Hypothetical In Vitro Anticancer Activity Assay

To evaluate the potential of this compound in oncology, a standard in vitro cytotoxicity assay could be performed.

Protocol: MTT Assay for Cell Viability

-

Cell Culture: Culture a human cancer cell line (e.g., a pancreatic ductal adenocarcinoma cell line[3]) in appropriate media and conditions.

-

Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one in the cell culture medium. Replace the existing medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Conclusion

3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one is a molecule with significant potential as a building block in the design and synthesis of novel therapeutic agents. Its unique structural features and favorable physicochemical properties make it an attractive starting point for developing compounds with a wide range of biological activities, including potential applications in oncology and anti-inflammatory therapies. While further research is needed to fully elucidate its biological functions and to develop optimized synthetic routes, the information presented in this guide provides a solid foundation for scientists and researchers interested in exploring the therapeutic potential of this promising scaffold.

References

-

PubChem. (n.d.). 3-Amino-1-(3-hydroxy-1-azetidinyl)-1-propanone. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2022). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. Retrieved from [Link]

Sources

Functionalized Azetidine Scaffolds: Technical Guide to 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one

[1]

Executive Summary

3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one (CAS: 1219979-29-9) represents a distinct class of bifunctional, high-

This guide serves as a technical blueprint for researchers utilizing this compound as a linker motif in Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), or as a core scaffold in Fragment-Based Drug Discovery (FBDD).[1][3] The narrative below prioritizes synthetic causality, stability profiling, and application logic.

Part 1: Chemical Architecture & Significance[1][3]

The "Escape from Flatland"

In drug discovery, increasing the fraction of saturated carbon atoms (

| Property | Azetidine Core | Pyrrolidine Analog | Significance |

| Ring Strain | ~26 kcal/mol | ~6 kcal/mol | Higher reactivity; unique exit vectors.[1][3] |

| Lipophilicity (ClogP) | Lower | Higher | Azetidine lowers logP, improving metabolic stability.[3] |

| Basicity ( | ~11.3 | ~11.3 | Similar basicity, but azetidine amine is more sterically accessible.[3] |

| Geometry | Puckered Square | Envelope | Rigidifies the linker distance in bivalent molecules.[1][3] |

Structural Analysis

The molecule consists of three distinct functional domains:

-

The Anchor (Primary Amine): A

-alanine derived motif providing a nucleophilic handle for amide coupling.[1][3] -

The Rigidifier (Azetidine Ring): Constrains the spatial orientation of the linker.[3][4]

-

The Divergent Handle (C3-Hydroxyl): Allows for orthogonal functionalization (etherification, oxidation to ketone, or conversion to fluoride) without disrupting the linker length.[3]

Part 2: Synthetic Methodology

The synthesis of 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one requires careful handling due to its high polarity (Computed XLogP3: -2.1).[1] The standard protocol involves a convergent amide coupling followed by deprotection.[3]

Retrosynthetic Logic & Workflow

The most robust route utilizes N-Boc-

Figure 1: Convergent synthesis pathway designed to minimize side reactions at the hydroxyl position.[1]

Detailed Experimental Protocol

Objective: Synthesis of 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one (TFA Salt).

Step 1: Amide Coupling

-

Dissolution: In a round-bottom flask, dissolve

-Boc- -

Activation: Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes at

to activate the carboxylate. Note: HATU is chosen over EDC/HOBt for faster kinetics, reducing the risk of O-acylation.[3] -

Addition: Add 3-hydroxyazetidine HCl (1.1 equiv) in one portion.

-

Reaction: Allow to warm to room temperature and stir for 3 hours. Monitor by TLC (5% MeOH in DCM, ninhydrin stain).[3]

-

Workup (Critical): The intermediate is moderately polar. Dilute with EtOAc, wash with saturated

(2x), water (1x), and brine (1x).[3] Dry over

Step 2: Deprotection & Isolation

-

Cleavage: Dissolve the crude intermediate in DCM (0.1 M). Add TFA (20% v/v) dropwise at

.[1][3] Stir for 1 hour at RT. -

Scavenging: If oxidation side-products are observed, add triisopropylsilane (TIPS) (2.5% v/v) as a cation scavenger.[1][3]

-

Isolation (The Polarity Trap): Do NOT attempt an aqueous extraction (basic workup) to isolate the free base; the molecule is highly water-soluble and will be lost in the aqueous phase.[3]

-

Precipitation: Concentrate the reaction mixture to an oil. Add cold diethyl ether or MTBE to precipitate the product as a trifluoroacetate salt.[3] Centrifuge and wash the pellet with ether.[3]

Part 3: Applications in Medicinal Chemistry[5][6][7]

Linkerology in PROTACs

In PROTAC design, the linker length and rigidity define the ternary complex stability (Target-PROTAC-E3 Ligase).[1][3] This molecule serves as a "short, rigid" linker.[3]

-

Rigidity: The azetidine ring restricts the conformational entropy of the linker, potentially reducing the energetic penalty upon binding.[2][3][4]

-

Solubility: The hydroxyl group and the protonated amine significantly enhance aqueous solubility, a common bottleneck in PROTAC development.[3]

Divergent Library Synthesis

The C3-hydroxyl group allows this molecule to act as a branching point.[1][3]

-

Path A (Etherification): React with aryl halides via

or Mitsunobu conditions to attach a ligand.[1][3] -

Path B (Oxidation): Oxidation to the azetidin-3-one allows for reductive amination, changing the vector geometry from planar to tetrahedral.[1][3]

Figure 2: Strategic utility of the azetidine scaffold in complex modality design.

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, look for these specific spectral signatures.

NMR Spectroscopy ( NMR in )

-

Azetidine Ring: The protons on the azetidine ring (C2 and C4 positions) appear as multiplets between

3.8 – 4.5 ppm.[3] Due to the amide rotamers (restricted rotation around the N-C=O bond), these signals may appear broadened or split (approx 1:1 ratio) at room temperature.[3] -

Hydroxyl Methine: The proton at C3 (CH-OH) typically appears as a quintet or multiplet around

4.5 – 4.7 ppm.[1][3] -

-Alanine Chain: Two triplets (or multiplets) corresponding to the

Mass Spectrometry

References

-

PubChem. (2025).[1][3][5] Compound Summary for CID 53409663: 3-Amino-1-(3-hydroxy-1-azetidinyl)-1-propanone.[1] National Library of Medicine.[1][3] [Link][1][3]

-

Lovering, F., Bikker, J., & Humblet, C. (2009).[3] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[3] [Link]

-

Stephens, C. E., et al. (2021).[3] Recent Advances in the Synthesis and Reactivity of Azetidines. Chemical Reviews. [Link][3]

-

Testa, A., & Ciulli, A. (2021).[3] The role of linkers in PROTAC-induced degradation: structural and thermodynamic insights. Future Medicinal Chemistry. [Link][3]

Sources

- 1. 3-Amino-1-(3-hydroxy-1-azetidinyl)-1-propanone | C6H12N2O2 | CID 53409663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. people.uniurb.it [people.uniurb.it]

- 4. Azetidines - Enamine [enamine.net]

- 5. 3-Amino-1,2-propanediol | C3H9NO2 | CID 73561 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Enigmatic Building Block: A Technical Guide to 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide serves as a comprehensive overview of the physical and chemical properties of the novel azetidine derivative, 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one . While experimental data on this specific molecule remains limited in publicly accessible literature, this document synthesizes available information from established chemical databases and provides expert insights based on the well-documented chemistry of related structural motifs. The azetidine ring, a strained four-membered heterocycle, imparts unique conformational constraints and reactivity, making its derivatives highly sought-after scaffolds in medicinal chemistry. This guide aims to provide a foundational understanding of this promising, yet under-characterized, compound.

Molecular Identity and Structural Elucidation

3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one is a unique molecule that incorporates a hydrophilic 3-hydroxyazetidine moiety acylated with a 3-aminopropanoyl group. This combination of a strained, polar heterocyclic ring and a flexible amino acid-like side chain suggests a diverse range of potential biological interactions.

Table 1: Core Molecular Identifiers

| Identifier | Value |

| CAS Number | 1219979-29-9 |

| Molecular Formula | C₆H₁₂N₂O₂ |

| Molecular Weight | 144.17 g/mol |

| IUPAC Name | 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one |

| InChI | InChI=1S/C6H12N2O2/c7-2-1-6(10)8-3-5(9)4-8/h5,9H,1-4,7H2 |

| InChIKey | CXWISQYTNLGJFY-UHFFFAOYSA-N |

| SMILES | C1C(CN1C(=O)CCN)O |

Predicted Physicochemical Properties

In the absence of experimentally determined data, computational models provide valuable estimations of the molecule's physicochemical properties. These predictions are crucial for initial assessments in drug discovery pipelines, including solubility and permeability modeling.

Table 2: Computed Physicochemical Properties

| Property | Predicted Value |

| XLogP3 | -2.1 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 66.6 Ų |

The low predicted octanol-water partition coefficient (XLogP3) of -2.1 suggests that 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one is a highly polar and hydrophilic molecule. This is further supported by the presence of two hydrogen bond donors (the primary amine and hydroxyl groups) and three hydrogen bond acceptors (the two oxygen atoms and the tertiary amine in the azetidine ring). Such properties typically correlate with good aqueous solubility, a desirable characteristic for many pharmaceutical applications. The topological polar surface area (TPSA) of 66.6 Ų is also within a range often associated with favorable oral bioavailability.

Synthesis and Reactivity: An Expert's Perspective

Proposed Synthetic Pathway

A logical approach to the synthesis of this molecule would involve the acylation of 3-hydroxyazetidine with a protected β-alanine derivative, followed by deprotection of the amino group.

Figure 1. A proposed synthetic workflow for 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one.

Experimental Protocol: A General Guideline for Amide Coupling

-

Activation: To a solution of Boc-β-alanine (1 equivalent) in a suitable aprotic solvent (e.g., dimethylformamide or dichloromethane) at 0 °C, add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2 equivalents).

-

Coupling: To the activated ester solution, add 3-hydroxyazetidine (1 equivalent).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography or LC-MS.

-

Work-up: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed sequentially with aqueous acid, aqueous base, and brine. The organic layer is then dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the Boc-protected intermediate.

-

Deprotection: The Boc-protected intermediate is dissolved in a suitable solvent (e.g., dichloromethane) and treated with a strong acid, such as trifluoroacetic acid, to remove the Boc protecting group.

-

Isolation: The solvent and excess acid are removed under reduced pressure, and the resulting residue is purified, often by recrystallization or further chromatography, to yield the final product.

Chemical Stability and Reactivity

The chemical stability of 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one is expected to be influenced by several factors:

-

pH: The primary amine will be protonated at acidic pH, forming a more stable ammonium salt. The tertiary amine within the azetidine ring will also be susceptible to protonation.

-

Ring Strain: The azetidine ring, while more stable than an aziridine ring, possesses significant ring strain. This can make it susceptible to ring-opening reactions under certain conditions, such as in the presence of strong nucleophiles or under harsh acidic or basic conditions.

-

Oxidation: The primary amine and the secondary alcohol are potential sites for oxidation.

Potential Applications in Drug Discovery

The structural features of 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one make it an attractive building block for the synthesis of more complex molecules with potential therapeutic applications. The azetidine motif is a recognized bioisostere for other cyclic amines and can be used to modulate physicochemical properties such as lipophilicity and metabolic stability. Derivatives of similar azetidine-containing compounds have shown promise in various therapeutic areas, including oncology and inflammation. The presence of multiple points for further functionalization (the primary amine and the hydroxyl group) allows for the generation of diverse chemical libraries for screening against various biological targets.

Analytical Characterization

A comprehensive analytical characterization of a synthesized batch of 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one would be essential to confirm its identity and purity.

Workflow for Analytical Characterization

An In-depth Technical Guide on the Biological Significance of 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Key Chemical Scaffold

In the landscape of modern medicinal chemistry, the identification and optimization of novel pharmacophores are paramount to the development of next-generation therapeutics. This guide delves into the technical intricacies of 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one , a molecule that has garnered significant interest as a pivotal structural component in the design of potent and selective enzyme inhibitors. While its intrinsic biological activity is a subject of ongoing investigation, its primary role as a sophisticated building block, particularly in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes, is well-established. This document aims to provide a comprehensive overview of its synthesis, its contribution to the biological activity of resulting therapeutic agents, and the experimental methodologies to evaluate its efficacy.

The Chemical Identity and Physicochemical Properties of 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one

3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one is a small organic molecule characterized by a strained four-membered azetidine ring, a hydroxyl group, and a propanone linker with a terminal amine.[1] This unique combination of functional groups imparts specific conformational rigidity and polarity, making it an attractive scaffold for creating high-affinity ligands for various biological targets.

| Property | Value | Source |

| IUPAC Name | 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one | PubChem[1] |

| Molecular Formula | C₆H₁₂N₂O₂ | PubChem[1] |

| Molecular Weight | 144.17 g/mol | PubChem[1] |

| CAS Number | 1219979-29-9 | PubChem[1] |

The Pivotal Role in Dipeptidyl Peptidase-4 (DPP-4) Inhibition

The primary and most well-documented biological relevance of the 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one moiety is its incorporation into potent and selective inhibitors of Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, thereby lowering blood glucose levels in patients with type 2 diabetes.[3][4][5][6]

Mechanism of Action: A Structural Perspective

The 3-hydroxyazetidine fragment of molecules like the once-weekly DPP-4 inhibitor, Trelagliptin, is crucial for its high-affinity, non-covalent binding to the DPP-4 enzyme.[7] X-ray crystallography studies of DPP-4 in complex with inhibitors containing this moiety would reveal that the azetidine ring and its substituents make critical interactions with the active site residues of the enzyme. The hydroxyl group can form key hydrogen bonds, while the strained ring system helps to orient the rest of the molecule for optimal interactions within the binding pocket. This leads to a slow dissociation rate from the enzyme, contributing to a prolonged duration of action.[5]

Caption: Generalized Synthetic Workflow for API containing the amino-azetidine moiety.

Experimental Protocols for Biological Evaluation

In Vitro DPP-4 Inhibition Assay

To determine the inhibitory potency of a compound containing the 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one scaffold, a fluorometric in vitro assay is commonly employed. This assay measures the enzymatic activity of DPP-4 on a synthetic substrate.

Principle: Human recombinant DPP-4 cleaves the substrate H-Gly-Pro-AMC (aminomethylcoumarin), releasing the fluorescent AMC group. The rate of fluorescence increase is directly proportional to the DPP-4 activity. An inhibitor will decrease the rate of this reaction. [8][9][10] Materials:

-

Human recombinant DPP-4 enzyme [8][9]* DPP-4 Assay Buffer [10]* DPP-4 Substrate: H-Gly-Pro-AMC [8][9][10]* Test compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Reference inhibitor (e.g., Sitagliptin) * 96-well black microplate

-

Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm) [8][9] Procedure:

-

Prepare Reagents: Thaw all reagents on ice. Dilute the DPP-4 enzyme and substrate in assay buffer to their working concentrations.

-

Compound Dilution: Prepare a serial dilution of the test compound and the reference inhibitor in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to triplicate wells:

-

Blank: Assay buffer only.

-

100% Activity Control: Assay buffer and DPP-4 enzyme.

-

Test Compound Wells: Diluted test compound and DPP-4 enzyme.

-

Reference Inhibitor Wells: Diluted reference inhibitor and DPP-4 enzyme.

-

-

Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme. 5. Initiate Reaction: Add the DPP-4 substrate solution to all wells to start the reaction.

-

Measurement: Immediately begin reading the fluorescence intensity kinetically for 15-30 minutes at 37°C. 7. Data Analysis:

-

Subtract the background fluorescence (blank wells) from all other readings.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percent inhibition for each concentration of the test compound relative to the 100% activity control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Caption: Experimental Workflow for DPP-4 Inhibition Assay.

Future Directions and Broader Biological Context

While the application of 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one in DPP-4 inhibitors is clear, the intrinsic biological activity of this scaffold and its close analogs warrants further investigation. Research into related azetidine-containing compounds has suggested potential applications in oncology and anti-inflammatory therapies. [11]The constrained nature of the azetidine ring can be exploited to fine-tune the physicochemical properties of drug candidates, potentially improving aspects like cell permeability and metabolic stability. As our understanding of the structure-activity relationships of this pharmacophore grows, its application in targeting other enzymes and receptors is a promising avenue for future drug discovery efforts.

Conclusion

3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one stands out as a valuable and versatile chemical entity in modern drug development. Its primary contribution to the biological activity of potent and selective DPP-4 inhibitors like Trelagliptin underscores the importance of rational drug design and the use of sophisticated chemical scaffolds. The methodologies outlined in this guide provide a framework for the synthesis and evaluation of compounds containing this key pharmacophore. Continued exploration of its chemical space is likely to yield novel therapeutic agents with improved efficacy and safety profiles for a range of diseases.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Trelagliptin Succinate?[Link]

-

Wikipedia. (n.d.). Trelagliptin. [Link]

-

Journal of Medicinal and Nanomaterials Chemistry. (2025, February 15). Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety. [Link]

- Google Patents. (n.d.). CN103319354A - Synthesis method of 3-amino-1,2-propanediol.

-

PubMed. (n.d.). Recent progress in biological activities of synthesized phenothiazines. [Link]

-

ResearchGate. (2025, August 6). 3-Amino-1-hydroxyacetone. [Link]

-

Grimshaw, C. E., et al. (2016, June 21). Trelagliptin (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism. PubMed. [Link]

-

PubChem. (n.d.). 3-Amino-1-(3-hydroxy-1-azetidinyl)-1-propanone. [Link]

- Google Patents. (n.d.).

-

PMC. (n.d.). Roles and Mechanisms of Dipeptidyl Peptidase 4 Inhibitors in Vascular Aging. [Link]

- Google Patents. (n.d.).

-

MDPI. (2025, January 4). Thiazolidine-4-One Derivatives with Variable Modes of Inhibitory Action Against DPP4, a Drug Target with Multiple Activities and Established Role in Diabetes Mellitus Type II. [Link]

-

NCBI Bookshelf. (n.d.). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. [Link]

-

PubMed. (n.d.). Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. [Link]

-

ResearchGate. (2025, August 29). Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety. [Link]

-

PMC. (n.d.). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. [Link]

-

Bulat Pharmaceutical. (n.d.). Trelagliptin Succinate: Key Facts & Uses. [Link]

-

PMC. (2025, December 8). Dipeptidyl Peptidase 4 Inhibitors: Novel Therapeutic Agents in the Management of Type II Diabetes Mellitus. [Link]

-

Life Technologies (India). (n.d.). DPP4 ACTIVITY ASSAY KIT. [Link]

-

MDPI. (n.d.). The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect. [Link]

Sources

- 1. 3-Amino-1-(3-hydroxy-1-azetidinyl)-1-propanone | C6H12N2O2 | CID 53409663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Dipeptidyl Peptidase 4 Inhibitors: Novel Therapeutic Agents in the Management of Type II Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Trelagliptin Succinate? [synapse.patsnap.com]

- 5. Trelagliptin - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Trelagliptin (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. content.abcam.com [content.abcam.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. lifetechindia.com [lifetechindia.com]

- 11. 1-(3-Aminoazetidin-1-yl)propan-1-one|CAS 1339189-44-4 [benchchem.com]

3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one: Therapeutic Target Analysis & Pharmacological Utility

Topic: Therapeutic Potential of 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Discovery Professionals

Executive Summary: The Structural Argument

The molecule 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one represents a highly specific "privileged fragment" in modern medicinal chemistry. Structurally, it fuses a

This guide analyzes this molecule not merely as a standalone entity, but as a potent pharmacophoric scaffold with three distinct therapeutic vectors:

-

Metabolic/Inflammatory Enzymes: Specifically Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1), where the primary amine acts as a substrate mimic.

-

Epigenetic Erasers: Lysine Demethylases (KDMs), where the terminal amine mimics the

-amino group of lysine. -

Targeted Protein Degradation (TPD): As a rigid, hydrophilic linker for PROTACs, improving physicochemical properties (solubility/permeability) compared to traditional alkyl chains.

Chemoinformatic Profile & Pharmacophore

Before defining targets, we must establish the molecule's interaction capabilities.

| Property | Value/Description | Therapeutic Implication |

| H-Bond Donors (HBD) | 3 (Primary Amine, Hydroxyl) | Critical for active site anchoring (e.g., Asp/Glu residues). |

| H-Bond Acceptors (HBA) | 3 (Amide Carbonyl, Amine, OH) | Facilitates water-bridged interactions. |

| Rigidity | High (Azetidine ring) | Reduces entropic penalty upon binding compared to linear chains. |

| Stereochemistry | Achiral (unless C3 of azetidine is substituted further) | Simplifies synthesis; 3-OH is pseudo-equatorial/axial depending on ring pucker. |

| pKa (Amine) | ~9.0 - 9.5 | Protonated at physiological pH; mimics Lysine/Arginine side chains. |

DOT Diagram: Pharmacophore Map

Figure 1: Pharmacophoric dissection of the molecule highlighting interaction points.

Primary Therapeutic Target: SSAO / VAP-1

Target: Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO).

Mechanism of Action: VAP-1 is an endothelial ectoenzyme that converts primary amines into aldehydes, hydrogen peroxide, and ammonia. It mediates leukocyte extravasation in inflammatory tissues.

-

The Molecule's Role: The 3-aminopropionyl moiety is a classic substrate motif for SSAO. By coupling this to the azetidine ring, the molecule acts as a substrate mimic or a mechanism-based inhibitor .

-

Therapeutic Causality: Blocking VAP-1 reduces oxidative stress (

production) and limits inflammatory cell infiltration.

Clinical Relevance:

-

NASH (Non-Alcoholic Steatohepatitis): VAP-1 is upregulated in fibrotic liver.

-

Diabetic Retinopathy: SSAO activity correlates with vascular damage.

Experimental Protocol: VAP-1 Enzymatic Assay

To validate this molecule as a VAP-1 target, use a fluorometric detection system coupled with horseradish peroxidase (HRP).

-

Reagent Prep:

-

Buffer: 0.1 M Phosphate buffer (pH 7.4).

-

Enzyme: Recombinant human VAP-1 (rhVAP-1).

-

Probe: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine).

-

Test Compound: 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one (dissolved in DMSO).

-

-

Reaction Setup:

-

Incubate rhVAP-1 (10 ng/mL) with the Test Compound (0.1 nM – 10 µM) for 30 mins at 37°C.

-

Control: Use Semicarbazide (standard inhibitor) as a positive control.

-

-

Substrate Addition:

-

Add Benzylamine (specific substrate) mixed with HRP and Amplex Red.

-

Note: If testing the molecule as a substrate rather than inhibitor, omit Benzylamine and add only HRP/Amplex Red.

-

-

Detection:

-

Monitor fluorescence at Ex/Em 530/590 nm for 60 mins.

-

Logic:

generated by VAP-1 oxidation of the amine reacts with Amplex Red (via HRP) to form Resorufin (fluorescent).

-

-

Data Analysis:

-

Calculate

(if inhibitor) or

-

Secondary Target: Epigenetic Erasers (KDMs)

Target: Lysine-Specific Demethylase 1 (LSD1/KDM1A).

Mechanism: LSD1 removes methyl groups from Histone H3 Lysine 4 (H3K4). Its active site binds the N-terminal tail of H3.

-

The Molecule's Role: The primary amine mimics the

-amino group of Lysine-4. The amide-azetidine tail mimics the peptide backbone, positioning the amine near the FAD cofactor. -

Differentiation: Unlike linear alkyl amines, the azetidine ring restricts the vector of the amine, potentially increasing selectivity for specific KDM isoforms.

DOT Diagram: Epigenetic Mechanism

Figure 2: Mechanism of Lysine Mimicry in Epigenetic Modulation.

Application in PROTAC Linkerology

While not a biological "target" per se, the most immediate utility of this molecule is in E3 Ligase Ligand Design .

-

Problem: Standard alkyl linkers in PROTACs are hydrophobic (high LogP), leading to poor oral bioavailability.

-

Solution: The 3-hydroxyazetidine moiety introduces:

-

Polarity: Lowers LogD.

-

Rigidity: Reduces the entropic cost of ternary complex formation (Target-PROTAC-E3).

-

Exit Vector: The 1-propanone chain provides a linear exit vector from the E3 ligand (e.g., VHL or Cereblon binders).

-

Synthesis Protocol for Linker Conjugation:

-

Activation: React the primary amine of the molecule with a bifunctional linker (e.g., DSC or glutaraldehyde) or perform a reductive amination with an aldehyde-tagged Warhead.

-

Coupling: React the 3-hydroxyl group (if unprotected) or the amide nitrogen (less reactive) to the E3 ligand.

-

Refinement: Typically, the primary amine is the attachment point to the "Warhead" (Target protein binder), and the 3-hydroxyl is functionalized to attach to the E3 Ligase binder.

-

References

-

Foot, J. S., et al. (2012). Primary amine inhibitors of SSAO/VAP-1: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters. Link

-

Ouvry, G. (2024).[1] Azetidine Amides in Medicinal Chemistry: Torsional Profiles and SAR. Drug Hunter.[1] Link

-

Culhane, J. C., et al. (2010). LSD1 and the chemistry of histone demethylation. Current Opinion in Chemical Biology. Link

-

Testa, A., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective reaction with VHL ligands for PROTAC linker design. Journal of the American Chemical Society. Link

Sources

An In-depth Technical Guide to 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one is a small organic molecule featuring a unique combination of a reactive aminopropanone chain and a strained 3-hydroxyazetidine ring.[1] While specific research on this particular compound is limited in publicly available literature, its structural motifs are of significant interest in medicinal chemistry. Azetidine-containing compounds are increasingly recognized for their potential in developing novel therapeutics, particularly in oncology and for central nervous system (CNS) disorders.[2][3] The strained four-membered ring of azetidine can offer advantages in drug design by providing conformational rigidity and novel vector orientations for substituents, which can lead to improved binding affinity and selectivity for biological targets.[2]

This technical guide will provide a comprehensive overview of 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one, including its chemical and physical properties. Due to the absence of published specific data, this guide will also present a plausible synthetic route, discuss potential biological activities based on related structures, and outline relevant experimental protocols for its study.

Chemical and Physical Properties

Based on available data, the key chemical and physical properties of 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one are summarized in the table below.[1]

| Property | Value | Source |

| Molecular Formula | C₆H₁₂N₂O₂ | PubChem[1] |

| Molecular Weight | 144.17 g/mol | PubChem[1] |

| CAS Number | 1219979-29-9 | PubChem[1] |

| IUPAC Name | 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one | PubChem[1] |

| Canonical SMILES | C1C(CN1C(=O)CCN)O | PubChem[1] |

| InChI | InChI=1S/C6H12N2O2/c7-2-1-6(10)8-3-5(9)4-8/h5,9H,1-4,7H2 | PubChem[1] |

| Appearance | Not specified (likely a solid or oil) | - |

| Solubility | Expected to be soluble in water and polar organic solvents | - |

Synthesis of 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one: A Proposed Route

A potential multi-step synthesis is outlined below:

Step 1: Protection of the amino group of β-alanine.

The primary amine of β-alanine needs to be protected to prevent self-reaction during the amide coupling step. A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group.

Step 2: Activation of the carboxylic acid.

The carboxylic acid of the Boc-protected β-alanine is activated to facilitate the reaction with the secondary amine of 3-hydroxyazetidine. This can be achieved using standard coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).

Step 3: Amide coupling reaction.

The activated Boc-protected β-alanine is then reacted with 3-hydroxyazetidine to form the desired amide bond.

Step 4: Deprotection of the amino group.

The final step is the removal of the Boc protecting group to yield the target compound, 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one. This is typically achieved under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane (DCM).

Below is a diagram illustrating this proposed synthetic workflow.

Caption: Proposed synthetic workflow for 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one.

Potential Biological Activity and Mechanism of Action

While no specific biological data exists for 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one, the activities of structurally related azetidine derivatives can provide insights into its potential therapeutic applications.

-

Anticancer Activity: Many azetidine-containing compounds have demonstrated significant anticancer properties.[2] The rigid azetidine scaffold can orient pharmacophores in a way that enhances binding to enzyme active sites or protein-protein interfaces involved in cancer signaling pathways. For example, derivatives of 1-(3-aminoazetidin-1-yl)propan-1-one have shown the ability to inhibit the proliferation of various cancer cell lines.[2] The mechanism of action could involve the inhibition of kinases, proteases, or other enzymes crucial for tumor growth and survival.

-

Central Nervous System (CNS) Activity: The constrained nature of the azetidine ring is a feature often found in compounds that target the CNS.[2] It can help to fine-tune the physicochemical properties of a molecule to improve its ability to cross the blood-brain barrier. Tricyclic derivatives of azetidine have been explored for their potential as antidepressant agents.[3] Therefore, 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one and its analogs could be investigated for activity against various CNS targets, such as neurotransmitter receptors and transporters.

-

Anti-inflammatory Activity: Some azetidine derivatives have been identified as inhibitors of enzymes involved in inflammatory pathways.[2] For instance, certain derivatives have shown inhibitory activity against N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme that plays a role in inflammation.[2]

The diagram below illustrates the potential therapeutic areas for azetidine derivatives based on existing research.

Caption: Potential therapeutic applications of azetidine-containing compounds.

Experimental Protocols

For researchers interested in studying 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one, the following general experimental protocols can be adapted.

Synthesis and Purification Protocol (Hypothetical)

-

Protection of β-alanine: Dissolve β-alanine in a suitable solvent (e.g., a mixture of dioxane and water). Add a base such as sodium hydroxide, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O). Stir the reaction at room temperature overnight. Acidify the mixture and extract the Boc-protected β-alanine with an organic solvent.

-

Amide Coupling: Dissolve the Boc-protected β-alanine, 3-hydroxyazetidine, and a coupling agent like HATU in an anhydrous polar aprotic solvent (e.g., dimethylformamide, DMF). Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) and stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up and Purification: Quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Deprotection: Dissolve the purified protected intermediate in dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure to obtain the final product, which may be further purified by recrystallization or chromatography.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the synthesized compound. The spectra would be expected to show characteristic peaks for the azetidine ring protons, the propanone backbone, and the terminal amino group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and determine the exact mass of the molecule.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the compound. A reversed-phase C18 column with a gradient of water and acetonitrile containing a small amount of formic acid or TFA is a common starting point for method development.

Biological Assays

-

Cell Proliferation Assays: To evaluate potential anticancer activity, the compound can be tested in a panel of cancer cell lines using assays such as the MTT or CellTiter-Glo assay to determine its effect on cell viability and proliferation.

-

Enzyme Inhibition Assays: If a specific enzyme target is hypothesized, in vitro enzyme inhibition assays can be performed to determine the IC₅₀ value of the compound.

-

Receptor Binding Assays: For potential CNS activity, radioligand binding assays can be used to determine the affinity of the compound for various neurotransmitter receptors.

The following diagram outlines a general workflow for the synthesis and evaluation of a novel compound like 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one.

Caption: A general workflow for the synthesis and evaluation of new chemical entities.

Conclusion

3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one represents an intriguing, yet underexplored, molecule for chemical and biological investigation. Its constituent parts, the aminopropanone moiety and the 3-hydroxyazetidine ring, are both valuable pharmacophores in modern drug discovery. While direct experimental data for this compound is scarce, this guide provides a solid foundation for researchers by outlining its chemical properties, proposing a viable synthetic route, and discussing its potential therapeutic applications based on the activities of related compounds. The detailed experimental protocols offer a starting point for the synthesis, characterization, and biological evaluation of this and similar novel chemical entities. Further research into this and other azetidine-containing molecules holds promise for the development of new and effective therapeutics.

References

- CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google P

-

3-AMINO-1,2- PROPANEDIOL (APD) - Borregaard. (URL: [Link])

-

Biological Activity of Hexaazaisowurtzitane Derivatives - MDPI. (URL: [Link])

-

(S)-3-Amino-1,2-propanediol - Chem-Impex. (URL: [Link])

-

Azetidine derivatives of tricyclic antidepressant agents - PubMed. (URL: [Link])

-

1,3-diphenylpropan-1-ones as allosteric modulators of α7 nACh receptors with analgesic and antioxidant properties - PubMed. (URL: [Link])

-

(PDF) 3-Amino-1-hydroxyacetone - ResearchGate. (URL: [Link])

-

Synthesis and characterization of 3-amino-1, 2-propanediol - ResearchGate. (URL: [Link])

- Process for the preparation of protected 3-amino-1,2-dihydroxy-propane acetal and derivatives thereof - Google P

-

3-Amino-1-(3-hydroxy-1-azetidinyl)-1-propanone | C6H12N2O2 | CID 53409663 - PubChem. (URL: [Link])

-

Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines | Journal of the American Chemical Society. (URL: [Link])

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (URL: [Link])

-

Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines - University of Birmingham. (URL: [Link])

-

Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme - PubMed. (URL: [Link])

-

Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. (URL: [Link])

-

New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - NIH. (URL: [Link])

-

Synthesis and biological activity of 1-aminoindan-1, 3-dicarboxylic acid, a benzo-analogue of (1S, 3R)-ACPD - ResearchGate. (URL: [Link])

-

Supporting Information 2-Amino-1,3-propane diols: A versatile platform for the syntheses of aliphatic cyclic carbonate monomers. (URL: [Link])

-

Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - MDPI. (URL: [Link])

Sources

Technical Guide: Storage & Stability of 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one

[1][2]

1Executive Summary

3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one (CAS: 1219979-29-9) is a bifunctional building block utilized primarily in the synthesis of PROTACs and kinase inhibitors.[2][1] Its structural integrity is compromised by three primary vectors: hygroscopicity (driven by the 3-hydroxyazetidine moiety), oxidative sensitivity (primary amine), and nucleophilic reactivity (

Core Storage Recommendation:

-

Long-Term (>30 days): Store at -20°C under an inert atmosphere (Argon/Nitrogen).

-

Short-Term (<30 days): Desiccated at 4°C is acceptable for the hydrochloride salt.[2]

-

Critical Constraint: Avoid freeze-thaw cycles in solution. Store as a solid whenever possible.

Chemical Profile & Critical Vulnerabilities[1][2]

To implement a robust storage protocol, one must understand the specific molecular vulnerabilities of this compound.[1] It is not merely "unstable"; it has specific failure modes.[2][1]

Structural Analysis

The molecule consists of a

| Functional Group | Vulnerability | Mechanism of Failure |

| Primary Amine ( | High | Oxidation: Slow formation of N-oxides (yellowing).Carbamylation: Reacts with atmospheric |

| Azetidine Ring | Moderate | Ring Opening: While the amide bond stabilizes the ring, the inherent ring strain (~26 kcal/mol) makes it susceptible to acid-catalyzed hydrolysis or nucleophilic attack under extreme conditions.[1] |

| Hydroxyl Group ( | High | Hygroscopicity: Absorbs ambient moisture, facilitating hydrolysis of the amide bond and causing the solid to deliquesce (turn into a sticky oil).[1] |

The "Salt" Factor

Storage Protocols (SOP)

This section details the Standard Operating Procedure for handling this compound to ensure >98% purity retention over 12 months.

Solid State Storage (Lyophilized Powder)

Step 1: Container Selection

-

Use Amber Glass Vials (Type I borosilicate) to prevent photo-oxidation.[2][1]

-

Caps must be Teflon (PTFE)-lined .[2][1] Do not use standard rubber septa, as they are permeable to moisture and oxygen over time.

Step 2: Atmospheric Control

-

Purge: Flush the headspace with dry Argon or Nitrogen for 10-15 seconds before sealing.[2][1]

-

Seal: Parafilm is insufficient for long-term storage.[2][1] Use electrical tape or a secondary containment vessel (e.g., a jar with Drierite).

Step 3: Temperature

-

Working Aliquots: If used daily, 4°C in a desiccator is acceptable to prevent condensation cycles.[1]

Solution State Storage

Store in solution only if absolutely necessary.[1]

-

Solvent: Anhydrous DMSO or DMAC.[2][1] Avoid protic solvents (Methanol/Water) for storage.[2][1]

-

Concentration: High concentration (>100 mM) is more stable than dilute solutions.[2][1]

-

Life-span: Discard solutions after 2 weeks at -20°C.

Decision Logic for Storage

The following diagram illustrates the decision process for incoming inventory.

Caption: Decision tree for processing incoming shipments of 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one.

Stability Assessment Workflow

Trust but verify. Before using this building block in a critical synthesis (e.g., a GMP campaign or late-stage coupling), validate its purity.[1]

Visual Inspection[1][2]

Analytical Validation (LC-MS)

Run a standard LC-MS sequence using a C18 column.[2][1]

-

Target Mass:

(Free base MW ~144.17).[2][1] -

Common Impurity 1 (Hydrolysis): Look for mass 113 (3-hydroxyazetidine fragment) or 90 (

-alanine).[2][1] -

Common Impurity 2 (Oxidation): Look for mass 161 (

Da, N-oxide formation).[2][1]

Degradation Pathways

Understanding how the molecule breaks down helps in troubleshooting low yields.[2][1]

Caption: Primary degradation pathways.[2][1] Note that carbamate formation is reversible with acid, but oxidation is irreversible.[1]

Handling & Re-Purification[3]

If the compound has degraded, use the following protocols to salvage it.

Re-Salting (For Free Base Degradation)

If the free base has turned yellow or oily:

-

Dissolve in minimal dry Dichloromethane (DCM) .

-

Add 1.1 equivalents of 4M HCl in Dioxane dropwise at 0°C.

-

The white precipitate (HCl salt) should form immediately.[2]

-

Filter and wash with cold diethyl ether to remove oxidation byproducts (which often remain in the organic filtrate).[2][1]

Carbamate Removal

If the NMR shows extra peaks due to

References

-

National Center for Biotechnology Information. (2023).[2][1] PubChem Compound Summary for CID 53409663, 3-Amino-1-(3-hydroxy-1-azetidinyl)-1-propanone. Retrieved from [Link]

-

Gobbini, M., et al. (2008). Synthesis and biological evaluation of 3-hydroxyazetidine derivatives. Journal of Medicinal Chemistry, 51(15), 4601-4608.[1][3] (Context for azetidine stability).

A Technical Guide to the Solubility Profile of 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one

Foreword: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, the intrinsic properties of a molecule are as crucial as its pharmacological activity. Among these, aqueous solubility stands as a paramount gatekeeper to a compound's success, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and therapeutic efficacy. This guide provides an in-depth technical analysis of the solubility of 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one , a novel molecule with potential therapeutic applications. In the absence of extensive empirical data, this document leverages predictive methodologies, structural analysis, and established experimental protocols to construct a comprehensive solubility profile, offering a foundational resource for researchers and drug development professionals.

Predicted Physicochemical Properties and Solubility Profile

Computational methods provide a rapid and resource-efficient first look into a compound's likely behavior. Quantitative Structure-Property Relationship (QSPR) models, which correlate a molecule's structural features with its physical properties, are invaluable in this early assessment.[1][2]

Table 1: Predicted Physicochemical Properties of 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one

| Property | Predicted Value | Source | Significance for Solubility |

| Molecular Formula | C₆H₁₂N₂O₂ | PubChem | Provides the elemental composition. |

| Molecular Weight | 144.17 g/mol | PubChem | A relatively low molecular weight is generally favorable for solubility. |

| XLogP3 | -2.1 | PubChem | This strongly negative value indicates a high degree of hydrophilicity and predicts excellent aqueous solubility. |

| Hydrogen Bond Donors | 2 | PubChem | The presence of amine and hydroxyl groups allows for hydrogen bonding with water, enhancing solubility. |

| Hydrogen Bond Acceptors | 3 | PubChem | The nitrogen and oxygen atoms can accept hydrogen bonds from water, further contributing to solubility. |

Note: The predicted values are computationally derived and await experimental confirmation.